![molecular formula C22H12O B14293249 Benzo[l]cyclopenta[cd]pyren-1(2h)-one CAS No. 113779-21-8](/img/structure/B14293249.png)
Benzo[l]cyclopenta[cd]pyren-1(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[l]cyclopenta[cd]pyren-1(2h)-one is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H12. It is a complex organic compound characterized by multiple fused aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[l]cyclopenta[cd]pyren-1(2h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of high-temperature reactions to facilitate the formation of the fused ring structure. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursors are subjected to high temperatures and pressures. The process often includes steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[l]cyclopenta[cd]pyren-1(2h)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce partially hydrogenated PAHs. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the aromatic rings .
Aplicaciones Científicas De Investigación
Benzo[l]cyclopenta[cd]pyren-1(2h)-one has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its interactions with biological molecules helps in understanding the effects of PAHs on living organisms.
Medicine: Studies focus on its potential carcinogenic properties and its role in the development of cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of Benzo[l]cyclopenta[cd]pyren-1(2h)-one involves its interaction with cellular components, leading to various biological effects. It can form adducts with DNA, causing mutations and potentially leading to cancer. The compound may also interact with enzymes and other proteins, disrupting normal cellular functions. The molecular targets and pathways involved include the aryl hydrocarbon receptor (AhR) pathway, which mediates the toxic effects of PAHs .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]pyrene: Another well-known PAH with similar structural features but different biological activities.
Cyclopenta[cd]pyrene: Shares a similar core structure but differs in the arrangement of the fused rings
Uniqueness
Benzo[l]cyclopenta[cd]pyren-1(2h)-one is unique due to its specific ring structure, which influences its chemical reactivity and biological interactions. Its distinct arrangement of fused rings sets it apart from other PAHs, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
113779-21-8 |
|---|---|
Fórmula molecular |
C22H12O |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8(13),11,14,16,18-decaen-9-one |
InChI |
InChI=1S/C22H12O/c23-18-6-2-5-16-15-4-1-3-13-11-14-8-7-12-9-10-17(21(16)18)22(19(12)14)20(13)15/h1-5,7-11H,6H2 |
Clave InChI |
DMNRZKZCVKWWBI-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C(C1=O)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





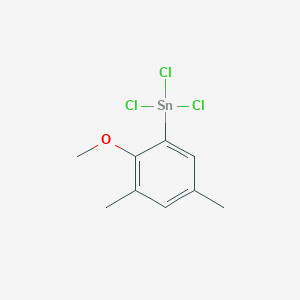
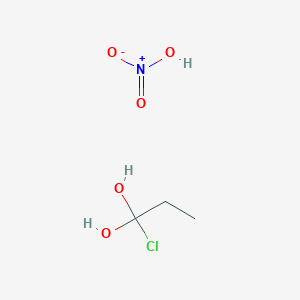
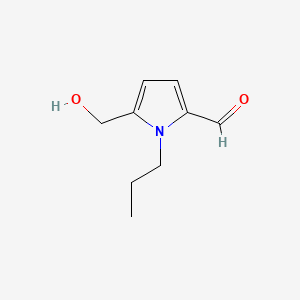
![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)

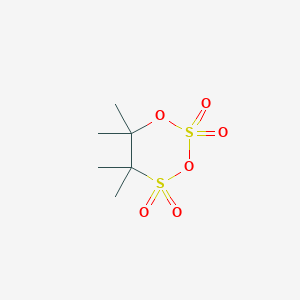
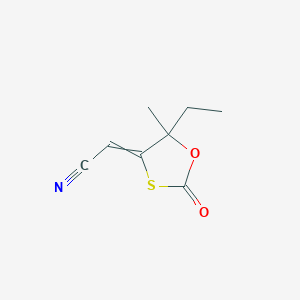
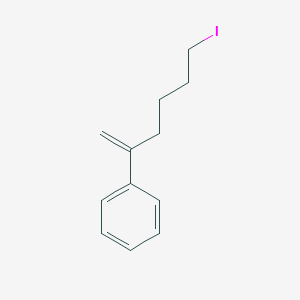

![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)

